molecular formula C14H13N3 B2519161 N-Benzyl-1H-benzimidazol-2-amine CAS No. 27185-21-3

N-Benzyl-1H-benzimidazol-2-amine

Cat. No. B2519161
CAS RN: 27185-21-3
M. Wt: 223.279
InChI Key: FXMPPQGQNSTUGE-UHFFFAOYSA-N
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Description

N-Benzyl-1H-benzimidazol-2-amine (NBB) is an important synthetic intermediate used in the chemical synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. NBB is a heterocyclic compound that contains two nitrogen atoms and one benzene ring. It is a versatile intermediate that can be used in a variety of reactions, including condensation, cyclization, alkylation, and reduction. NBB is a relatively stable compound that is easily synthesized and is commercially available.

Scientific Research Applications

Safety and Hazards

It is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation .

  • Future Directions

    • Further studies can focus on optimizing their biological activities and minimizing toxic effects .
  • properties

    IUPAC Name

    N-benzyl-1H-benzimidazol-2-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H13N3/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H2,15,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXMPPQGQNSTUGE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H13N3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    223.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Benzyl-1H-benzimidazol-2-amine

    CAS RN

    27185-21-3
    Record name N-benzyl-1H-1,3-benzodiazol-2-amine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A 100 mL flask was charged with 1.0 g 2-aminobenzimidazole (7.51 mmol, 1.0 equiv), 1.13 g 3-nitrobenzaldehyde (7.51 mmol, 1.0 equiv), and 25 mL toluene. The flask was equipped with a Dean-Stark trap and reflux condenser and placed in a 110° C. bath. The solution was refluxed for 15.5 h, followed by the addition of 3 mL MeOH and 3 mL diisopropylethylamine. After refluxing an additional 29 h, the flask was removed, and the volatiles were removed under reduced pressure at 70° C. The remaining material was diluted with 50 mL MeOH, and cooled to 0° C. followed by the addition of 426 mg (11.27 mmol, 1.5 equiv) NaBH4. After stirring for 3 h, the solution was concentrated under reduced pressure, and the residue was applied directly to a SiO2 column (preflushed with 10% MeOH/CH2Cl2). The column was eluted with 10% MeOH/CH2Cl2 to give the product as an orange solid 320 mg (1.19 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 11.0 (broad s, 1 H), 8.25 (s, 1 H), 8.11 (d, J=8.2 Hz, 1 H), 7.85 (d, J=7.5 Hz, 1 H), 7.62 (t, J=8.0 Hz, 1 H), 7.34 (m, 1 H), 7.13 (t, J=3.7 Hz, 2 H), 6.86 (s, 2 H), 4.64 (d, J=5.8 Hz, 2 H); MS: ESI(+) m/z 269.2 (M+H+).
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.13 g
    Type
    reactant
    Reaction Step One
    Quantity
    25 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    426 mg
    Type
    reactant
    Reaction Step Two
    Quantity
    3 mL
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    3 mL
    Type
    solvent
    Reaction Step Three

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